2-Bromo-5-cyclopentylpyridine 2-Bromo-5-cyclopentylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129412
InChI: InChI=1S/C10H12BrN/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2
SMILES:
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

2-Bromo-5-cyclopentylpyridine

CAS No.:

Cat. No.: VC20129412

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-cyclopentylpyridine -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 2-bromo-5-cyclopentylpyridine
Standard InChI InChI=1S/C10H12BrN/c11-10-6-5-9(7-12-10)8-3-1-2-4-8/h5-8H,1-4H2
Standard InChI Key CHISVRWMEARCQU-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C2=CN=C(C=C2)Br

Introduction

Structural and Electronic Characteristics

The molecular structure of 2-bromo-5-cyclopentylpyridine (C₁₀H₁₂BrN) features a pyridine ring substituted with a bromine atom and a cyclopentyl group. The cyclopentyl moiety introduces significant steric bulk compared to smaller substituents like cyclopropyl or methyl groups, which may influence both reactivity and intermolecular interactions. Computational modeling of analogous compounds suggests that the cyclopentyl group’s chair-like conformation could enhance hydrophobic interactions in biological systems, while the electron-withdrawing bromine atom polarizes the aromatic ring, increasing susceptibility to nucleophilic substitution at the 2-position .

A comparative analysis of substituted bromopyridines reveals distinct structural differences:

CompoundSubstituentMolecular Weight (g/mol)Key Structural Feature
2-Bromo-5-cyclopentylpyridineCyclopentyl215.09High steric bulk, enhanced hydrophobicity
2-Bromo-5-cyclopropylpyridineCyclopropyl198.06Ring strain, moderate steric effects
2-Bromo-4-methylpyridineMethyl172.03Minimal steric hindrance

The cyclopentyl group’s spatial arrangement may also affect crystal packing dynamics, as observed in related cyclopentyl-substituted heterocycles .

Synthetic Methodologies

Alternative Halogenation Strategies

Physicochemical Properties

Predicted properties based on structural analogs and computational models:

  • Melting Point: Estimated 45–55°C (cyclopropyl analog: 32–34°C )

  • Boiling Point: ~250°C at atmospheric pressure

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)

  • Stability: Sensitive to strong acids/bases; bromine substitution prone to photolytic cleavage

Spectroscopic characteristics inferred from similar compounds:

  • ¹H NMR: Downfield shift for pyridine H3 proton (δ 8.3–8.5 ppm) due to bromine’s deshielding effect

  • ¹³C NMR: Cyclopentyl carbons appearing at δ 25–35 ppm; pyridine C2 signal near δ 115 ppm

Industrial and Research Applications

Pharmaceutical Intermediate

The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling synthesis of:

  • Biaryl structures for kinase inhibitors

  • Amino-pyridine derivatives as antidepressant precursors

  • Metal complexes for anticancer drug development

Materials Science

  • Ligand in palladium-catalyzed coupling reactions

  • Monomer for conductive polymers (bandgap ~2.8 eV predicted)

  • Building block for liquid crystalline materials

Future Research Directions

  • Synthetic Optimization: Develop continuous flow processes to improve bromination yields

  • Crystallography: Single-crystal X-ray analysis to confirm stereoelectronic effects

  • ADMET Profiling: In vitro assays for hepatic clearance and plasma protein binding

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